Antibacterial Activity Differential Among PTMs: Equisetin and Ikarugamycin Are Far More Potent Against Bacillus subtilis Than Xanthobaccin A
Under identical broth dilution conditions, xanthobaccin A exhibited an MIC of 10 μg/mL against Bacillus subtilis ATCC 6051, which was 16‑fold higher (i.e., less potent) than equisetin (MIC 0.62 μg/mL) and 4‑fold higher than ikarugamycin (MIC 2.5 μg/mL) [1]. This direct head‑to‑head comparison demonstrates that xanthobaccin A is substantially less active against Gram‑positive bacteria, consistent with its reported antifungal specificity.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Bacillus subtilis ATCC 6051 |
|---|---|
| Target Compound Data | Xanthobaccin A MIC = 10 μg/mL |
| Comparator Or Baseline | Equisetin MIC = 0.62 μg/mL; Ikarugamycin MIC = 2.5 μg/mL |
| Quantified Difference | Equisetin is 16.1‑fold more potent; ikarugamycin is 4.0‑fold more potent |
| Conditions | Broth dilution assay; 20 μg of each pure tetramate loaded on antibiotic assay discs; growth medium: meat extract, peptone, glucose, tap water |
Why This Matters
For programs aiming to target oomycete or fungal pathogens while preserving beneficial rhizosphere Gram‑positive bacteria, xanthobaccin A offers a wider therapeutic window than equisetin or ikarugamycin.
- [1] Zhang S, Guo Y, Zhang S, et al. Polycyclic Tetramate Macrolactams—A Group of Natural Bioactive Metallophores. Frontiers in Chemistry. 2021;9:772858. doi:10.3389/fchem.2021.772858 View Source
